An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime
Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities that span antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1] The versatility of the quinoline nucleus makes it a privileged scaffold in drug discovery, continually inspiring the development of novel synthetic methodologies.[2][3]
Among the myriad of functionalized quinolines, 2-chloro-3-quinolinecarboxaldehyde serves as a particularly valuable synthetic intermediate. The presence of both a reactive aldehyde group and a displaceable chlorine atom allows for a diverse range of chemical transformations, paving the way for the construction of complex molecular frameworks.[1][4][5] This guide provides a comprehensive, in-depth exploration of a fundamental reaction of this key intermediate: its conversion to 2-chloro-3-quinolinecarboxaldehyde oxime. This transformation is a critical step in the synthesis of various biologically significant compounds, including nitriles and other heterocyclic systems.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a detailed, step-by-step protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful synthesis and characterization of 2-chloro-3-quinolinecarboxaldehyde oxime.
Chemical Principles and Reaction Mechanism
The synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime from 2-chloro-3-formyl-quinoline is a classic condensation reaction. The core of this transformation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.
The reaction proceeds as follows:
Step 1: Nucleophilic Addition The nitrogen atom of hydroxylamine (NH₂OH), possessing a lone pair of electrons, acts as a nucleophile. It attacks the partially positive carbonyl carbon of the 2-chloro-3-formyl-quinoline. This results in the formation of a tetrahedral intermediate, a carbinolamine. The nucleophilicity of the hydroxylamine is enhanced by the presence of the adjacent oxygen atom.[6]
Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, a process often facilitated by the solvent or a mild acid/base catalyst.
Step 3: Dehydration The resulting intermediate readily eliminates a molecule of water (dehydration). The hydroxyl group is protonated to form a good leaving group (H₂O), and the lone pair on the nitrogen atom forms a double bond with the carbon, leading to the formation of the oxime.
The overall reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction or to use an excess of one of the reactants.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 2-Chloro-3-formyl-quinoline | C₁₀H₆ClNO | 191.62 | 73434-75-0 | Starting material. Ensure high purity. |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Reagent. Corrosive and toxic. Handle with care.[7][8][9] |
| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | Base catalyst. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
Equipment
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Methodology
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.2 mmol) of 2-chloro-3-formyl-quinoline in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 4.3 g (62.6 mmol) of hydroxylamine hydrochloride and 5.1 g (62.6 mmol) of sodium acetate in 50 mL of aqueous ethanol (1:1 v/v). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
2. Reaction Execution:
-
Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of 2-chloro-3-formyl-quinoline at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
3. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and spot the starting material and the reaction mixture. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).
-
The reaction is considered complete when the spot corresponding to the starting material (2-chloro-3-formyl-quinoline) is no longer visible. The reaction time is typically 2-4 hours.
4. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.
-
A precipitate of the crude 2-chloro-3-quinolinecarboxaldehyde oxime will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).
Safety Precautions
-
Hydroxylamine hydrochloride is corrosive, toxic, and a potential skin sensitizer.[7][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this reagent in a well-ventilated fume hood.
-
2-Chloro-3-formyl-quinoline is an irritant. Avoid inhalation and contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Analytical Characterization
Thorough characterization of the synthesized 2-chloro-3-quinolinecarboxaldehyde oxime is crucial to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates a high degree of purity. The reported melting point for 2-chloro-3-quinolinecarboxaldehyde oxime is typically in the range of 198-202 °C. |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a distinct singlet for the oxime proton (-NOH), typically in the downfield region (around 11-12 ppm). The aldehyde proton peak (around 10 ppm) from the starting material should be absent. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of the carbon atoms in the quinoline ring and the C=N bond of the oxime. The carbonyl carbon peak (around 190 ppm) of the starting aldehyde will be absent. |
| Infrared (IR) Spectroscopy | The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹) and a C=N stretching vibration (around 1650 cm⁻¹). The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) should be absent. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-chloro-3-quinolinecarboxaldehyde oxime (C₁₀H₇ClN₂O), which is approximately 206.63 g/mol . |
Visualizing the Process
Chemical Reaction Pathway
Caption: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime.
Experimental Workflow
Caption: Experimental Workflow for Oxime Synthesis.
Conclusion
The synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime is a robust and reproducible procedure that provides a valuable intermediate for further synthetic transformations in the pursuit of novel therapeutic agents. This guide has detailed a comprehensive protocol, grounded in established chemical principles, and has emphasized the importance of safety and thorough analytical characterization. By understanding the causality behind each experimental step, from the choice of base to the method of purification, researchers can confidently and efficiently produce this key building block. The provided workflows and characterization data serve as a reliable reference for scientists and professionals in the dynamic field of drug discovery and development.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Patel, H., Gomasa, P., & Paresh, J. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1639-1641. [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-19. [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
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Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]
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Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]
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ChemTube3D. (n.d.). Oxime formation. [Link]
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PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. [Link]
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